

Spectroscopic Analysis of (S)-2-amino-2-phenylacetamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-2-amino-2-phenylacetamide

Cat. No.: B031664

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **(S)-2-amino-2-phenylacetamide**, a chiral aminamide scaffold significant in pharmaceutical synthesis. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for structural confirmation, purity assessment, and quality control in drug development and manufacturing.

Molecular Structure

(S)-2-amino-2-phenylacetamide ($C_8H_{10}N_2O$) is a chiral molecule with a molecular weight of 150.18 g/mol .^{[1][2][3]} Its structure consists of a phenyl ring and an acetamide group attached to a stereogenic carbon, which also bears an amino group. Understanding the spectroscopic signature of this molecule is fundamental for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. The expected chemical shifts for **(S)-2-amino-2-phenylacetamide** are summarized below.

Table 1: ^1H NMR Spectral Data for **(S)-2-amino-2-phenylacetamide**

Proton Assignment	Representative Chemical Shift (δ , ppm)	Multiplicity	Integration
Aromatic Protons (Ar-H)	7.25 - 7.48	Multiplet (m)	5H
Methine Proton (α -CH)	~4.50	Singlet (s) or Triplet (t)*	1H
Amine Protons (-NH ₂)	Variable (Broad)	Singlet (s, br)	2H
Amide Protons (-CONH ₂)	Variable (Broad)	Singlet (s, br)	2H

Note: The multiplicity of the α -CH proton can be a singlet if coupling to the adjacent NH₂ protons is not resolved, or a triplet if it couples. The amine and amide protons are exchangeable with D₂O and their chemical shifts are highly dependent on solvent and concentration.

Interpretation:

- Aromatic Protons: The multiplet between 7.25 and 7.48 ppm is characteristic of the five protons on the monosubstituted benzene ring.[1]
- Methine Proton: The signal around 4.50 ppm corresponds to the single proton on the chiral carbon (α -carbon), which is deshielded by the adjacent phenyl ring, amino group, and carbonyl group.[1]
- Amine and Amide Protons: The broad signals for the NH₂ protons are typical due to quadrupole broadening and potential hydrogen exchange. Their chemical shift can vary significantly.

^{13}C NMR Spectroscopy

Carbon NMR (^{13}C NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.[4]

Table 2: Predicted ^{13}C NMR Spectral Data for **(S)-2-amino-2-phenylacetamide**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
Carbonyl Carbon (C=O)	~175
Aromatic Carbon (C-ipso)	~140
Aromatic Carbons (C-ortho, C-meta, C-para)	126 - 129
Methine Carbon (α -CH)	~58

Interpretation:

- Carbonyl Carbon: The signal at the lowest field (~175 ppm) is characteristic of the amide carbonyl carbon.
- Aromatic Carbons: The signals in the 126-140 ppm range correspond to the six carbons of the phenyl ring. The carbon directly attached to the chiral center (ipso-carbon) is typically the most deshielded of this group.
- Methine Carbon: The signal around 58 ppm is assigned to the chiral α -carbon, which is bonded to the nitrogen of the amino group and the phenyl ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.[5]

Table 3: Characteristic IR Absorption Bands for **(S)-2-amino-2-phenylacetamide**

Functional Group	Vibration Type	Characteristic Absorption (cm ⁻¹)
Amine (N-H)	Symmetric & Asymmetric Stretch	3400 - 3250 (two bands)
Amide (N-H)	Stretch	~3350 and ~3180 (two bands)
Aromatic (C-H)	Stretch	3100 - 3000
Aliphatic (C-H)	Stretch	2900 - 2800
Amide (C=O) "Amide I"	Stretch	~1650
Amine/Amide (N-H) "Amide II"	Bend	1640 - 1550
Aromatic (C=C)	Stretch	1600 - 1450

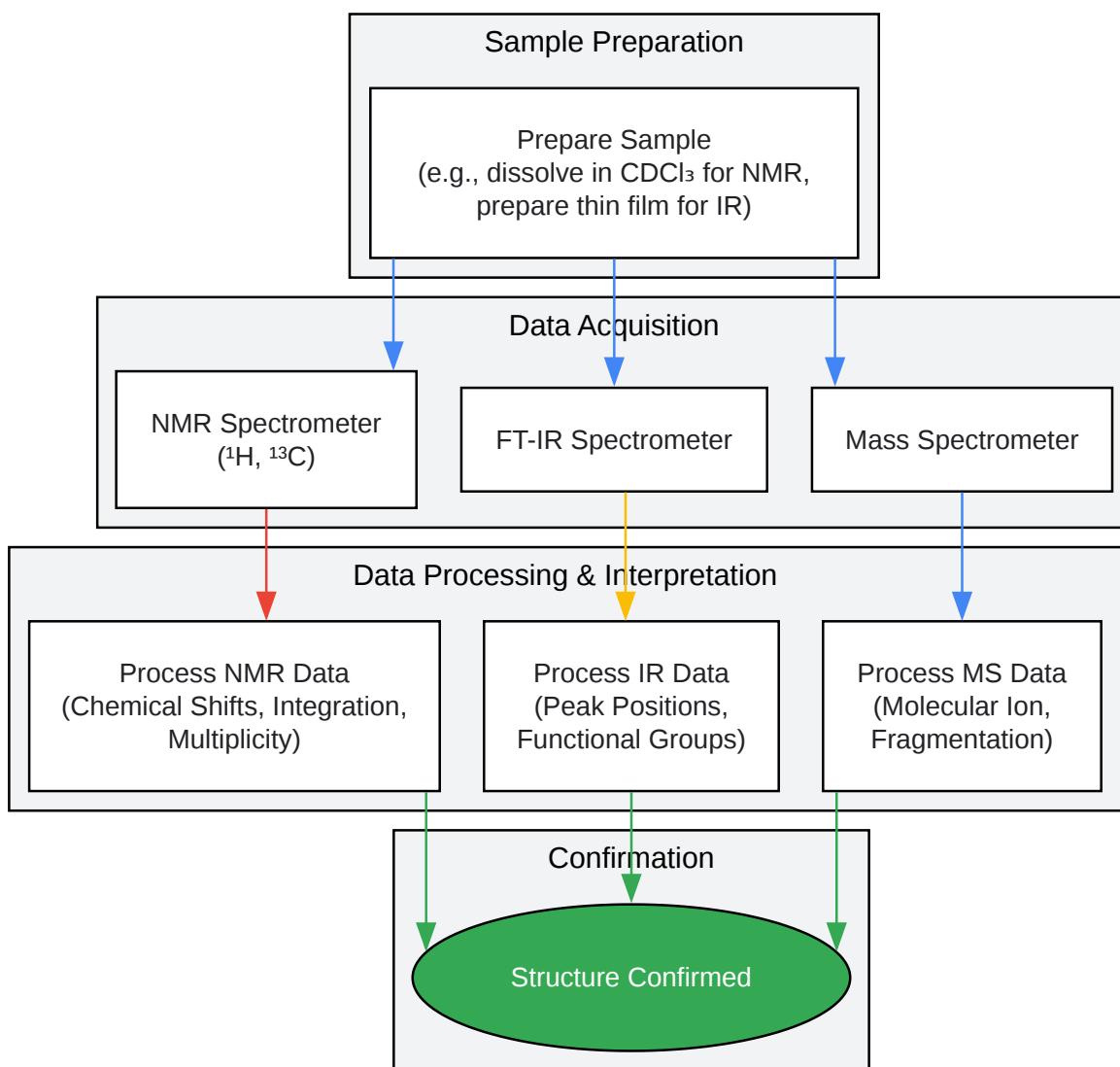
Interpretation:

- N-H Stretching: The presence of two N-H stretching bands for both the primary amine and the primary amide in the 3100-3400 cm⁻¹ region confirms these functional groups.
- C=O Stretching: The strong absorption band around 1650 cm⁻¹ (Amide I band) is a clear indicator of the amide carbonyl group.
- N-H Bending: The Amide II band, resulting from N-H bending, further confirms the presence of the amide linkage.
- Aromatic Region: Absorptions for aromatic C-H and C=C stretching confirm the presence of the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and molecular formula of a compound.^[6] In electron ionization (EI) MS, the molecule is ionized, and the resulting molecular ion often fragments in a characteristic pattern.^[7]

Table 4: Mass Spectrometry Data for **(S)-2-amino-2-phenylacetamide**


Ion	m/z (mass-to-charge ratio)	Interpretation
$[M]^+$	150	Molecular Ion
$[M+H]^+$	151	Protonated Molecular Ion (in soft ionization)
$[M+Na]^+$	173	Sodiated Adduct (in soft ionization)
$C_7H_7N^+$	105	Loss of $CONH_2$
$C_6H_5^+$	77	Phenyl cation

Interpretation:

- Molecular Ion: The peak at m/z 150 corresponds to the molecular weight of the compound.[\[8\]](#)
- Fragmentation: A common fragmentation pathway involves the cleavage of the bond between the chiral carbon and the carbonyl group, leading to a fragment with m/z 105. Further fragmentation can lead to the formation of the phenyl cation at m/z 77. The observation of these fragments helps to confirm the molecular structure.

Analytical Workflow and Data Integration

The definitive structural elucidation of **(S)-2-amino-2-phenylacetamide** relies on the integration of data from multiple spectroscopic techniques. The following workflow outlines the logical process from sample analysis to structure confirmation.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Experimental Protocols

Detailed methodologies are critical for obtaining high-quality, reproducible spectroscopic data.

NMR Sample Preparation and Acquisition

- Sample Preparation: Weigh approximately 5-25 mg of **(S)-2-amino-2-phenylacetamide**. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean

vial.[9]

- Filtration: Filter the solution through a pipette with a small glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter. Solid particles can severely degrade the quality of the spectrum.
- Spectrometer Setup: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent, and the magnetic field will be shimmed to maximize homogeneity.[10]
- ^1H NMR Acquisition: Acquire the ^1H spectrum. A sufficient number of scans are collected to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the ^{13}C spectrum. Due to the low natural abundance of ^{13}C (1.1%), a larger number of scans and a more concentrated sample are typically required compared to ^1H NMR.[11] Broadband proton decoupling is commonly used to simplify the spectrum to singlets for each unique carbon.[4][11]

IR Sample Preparation and Acquisition (Thin Solid Film)

- Sample Preparation: Dissolve a small amount (~5-10 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[12]
- Film Deposition: Place a drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[12]
- Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[12] If the resulting peaks are too weak, another drop of the solution can be added and dried.[12]
- Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry Sample Introduction and Acquisition (Electron Ionization)

- Sample Introduction: Introduce a small amount of the sample into the ion source, where it is vaporized in a high vacuum.[13]
- Ionization: The gaseous molecules are bombarded with a high-energy beam of electrons (typically 70 eV), which ejects an electron from the molecule to form a positively charged radical ion (molecular ion).[7][13]
- Fragmentation: The high energy of the ionization process causes the molecular ion to fragment into smaller, characteristic charged and neutral pieces.[13]
- Mass Analysis: The positively charged ions (the molecular ion and its fragments) are accelerated by an electric field and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.[7][13]
- Detection: A detector records the abundance of each ion at a specific m/z ratio, generating the mass spectrum.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (R)-2-Amino-2-phenylacetamide|CAS 6485-67-2 [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. (2R)-2-Amino-2-phenylacetamide | C8H10N2O | CID 729987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bhu.ac.in [bhu.ac.in]
- 5. amherst.edu [amherst.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. PubChemLite - 2-amino-2-phenylacetamide (C8H10N2O) [pubchemlite.lcsm.uni.lu]
- 9. chem.libretexts.org [chem.libretexts.org]

- 10. books.rsc.org [books.rsc.org]
- 11. nmr.ceitec.cz [nmr.ceitec.cz]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- To cite this document: BenchChem. [Spectroscopic Analysis of (S)-2-amino-2-phenylacetamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b031664#spectroscopic-data-interpretation-for-s-2-amino-2-phenylacetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com